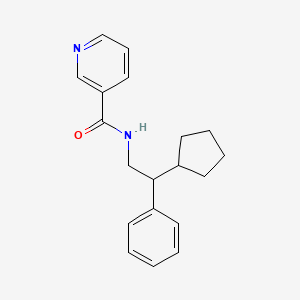![molecular formula C14H20N2O3S B5405596 N-{4-[(allylamino)sulfonyl]phenyl}pentanamide](/img/structure/B5405596.png)
N-{4-[(allylamino)sulfonyl]phenyl}pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(allylamino)sulfonyl]phenyl}pentanamide, also known as APS-1 or MLR-1023, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
N-{4-[(allylamino)sulfonyl]phenyl}pentanamide inhibits the activity of DPP-IV by binding to the active site of the enzyme. This binding prevents the enzyme from breaking down incretin hormones, which are responsible for stimulating insulin secretion. As a result, insulin secretion is increased, leading to a decrease in blood glucose levels.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to increase insulin secretion, decrease blood glucose levels, and improve glucose tolerance in animal models. Additionally, it has been shown to have anti-inflammatory and antioxidant effects, making it a potential treatment for other diseases such as rheumatoid arthritis and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-{4-[(allylamino)sulfonyl]phenyl}pentanamide in lab experiments is its specificity for DPP-IV. This allows for precise inhibition of the enzyme without affecting other pathways. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N-{4-[(allylamino)sulfonyl]phenyl}pentanamide. One direction is to investigate its potential as a treatment for other diseases such as rheumatoid arthritis and Alzheimer's disease. Another direction is to develop more efficient synthesis methods to increase the yield of the compound. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound as a treatment for type 2 diabetes.
Métodos De Síntesis
N-{4-[(allylamino)sulfonyl]phenyl}pentanamide can be synthesized through a multi-step process. The first step involves the reaction of 4-nitrophenylsulfonamide with allylamine to form 4-[(allylamino)sulfonyl]phenylamine. This intermediate compound is then reacted with pentanoyl chloride to produce this compound. The overall yield of this synthesis method is approximately 40%.
Aplicaciones Científicas De Investigación
N-{4-[(allylamino)sulfonyl]phenyl}pentanamide has been extensively studied for its potential applications in the field of medicine. It has been shown to inhibit the activity of a specific enzyme called dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in the regulation of glucose metabolism. This inhibition leads to an increase in insulin secretion and a decrease in blood glucose levels, making this compound a potential treatment for type 2 diabetes.
Propiedades
IUPAC Name |
N-[4-(prop-2-enylsulfamoyl)phenyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-3-5-6-14(17)16-12-7-9-13(10-8-12)20(18,19)15-11-4-2/h4,7-10,15H,2-3,5-6,11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZPNOPQNUXAQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
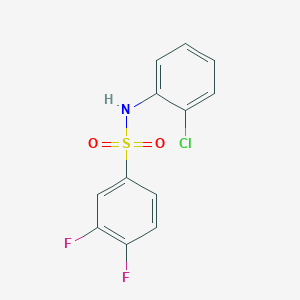

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methoxyphenyl)urea](/img/structure/B5405533.png)
![2-(2,5-dichlorophenyl)-5-{[3-(methoxymethyl)piperidin-1-yl]carbonyl}pyridine](/img/structure/B5405544.png)
![(1S,5R,11aS)-3-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5405546.png)
![(4aS*,8aR*)-1-(3-methylbutyl)-6-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5405547.png)
![2-chloro-N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-6-fluorobenzamide](/img/structure/B5405560.png)
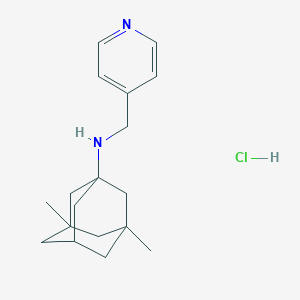
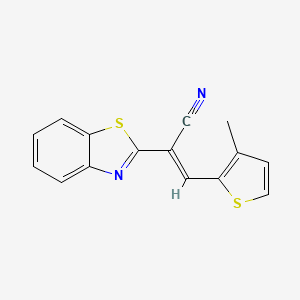
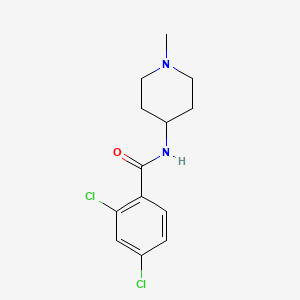
![1-(2-{3-[(dimethylamino)methyl]-3-hydroxy-1-piperidinyl}-2-oxoethyl)-2-methyl-1H-indole-3-carbonitrile](/img/structure/B5405584.png)
![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)cyclopentanecarboxamide](/img/structure/B5405603.png)
![N-[(2-chloropyridin-3-yl)methyl]-2-methoxy-N,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5405605.png)
